3,6,9,12-Tetraoxanonadecan-1-ol
Overview
Description
3,6,9,12-Tetraoxanonadecan-1-ol is an organic compound with the molecular formula C15H32O5. It is a type of polyether alcohol, characterized by the presence of multiple ether groups (-O-) and a terminal hydroxyl group (-OH). This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxanonadecan-1-ol typically involves the reaction of heptanol with ethylene oxide in the presence of a catalyst. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to the hydroxyl group of heptanol, forming the polyether chain.
Reaction Conditions:
Catalyst: Commonly used catalysts include potassium hydroxide (KOH) or sodium hydroxide (NaOH).
Temperature: The reaction is typically carried out at elevated temperatures, around 100-150°C.
Pressure: The reaction is conducted under moderate pressure to facilitate the addition of ethylene oxide.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar ethoxylation process but on a larger scale. The process involves continuous feeding of heptanol and ethylene oxide into a reactor, with precise control over temperature, pressure, and catalyst concentration to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12-Tetraoxanonadecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters, ethers, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acetic anhydride (for esterification) or alkyl halides (for etherification) are commonly employed.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Esters, ethers.
Scientific Research Applications
3,6,9,12-Tetraoxanonadecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the production of detergents, cosmetics, and personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of 3,6,9,12-Tetraoxanonadecan-1-ol primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic substances. The polyether chain interacts with water molecules, while the hydrophobic heptyl group interacts with non-polar substances, facilitating their dispersion in water.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12-Tetraoxahexadecan-1-ol: Similar structure but with a shorter polyether chain.
3,6,9,12-Tetraoxatetradecan-1-ol: Another similar compound with an even shorter polyether chain.
Tetraethylene glycol monobutyl ether: A related compound with a different terminal group.
Uniqueness
3,6,9,12-Tetraoxanonadecan-1-ol is unique due to its specific chain length and the presence of four ether groups, which confer distinct surfactant properties. Its ability to form stable micelles and solubilize hydrophobic compounds makes it particularly valuable in various applications, from industrial formulations to scientific research.
Properties
IUPAC Name |
2-[2-[2-(2-heptoxyethoxy)ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O5/c1-2-3-4-5-6-8-17-10-12-19-14-15-20-13-11-18-9-7-16/h16H,2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGBNEAUNSZVPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461014 | |
Record name | 3,6,9,12-Tetraoxanonadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28115-75-5 | |
Record name | 3,6,9,12-Tetraoxanonadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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